Dodecanal dimethyl acetal

Partitioning Formulation compatibility Environmental fate

Perfumers formulating transparent florals require persistent green-herbal background notes without aldehydic sharpness-short-chain acetal homologs lack sufficient substantivity. • 12-hr substantivity at 100% (vapor pressure 0.0107 mmHg) for sustained fragrance dry-down • Log Kow 5.13-91× more lipophilic than C8 analog-optimizes flavor delivery in high-fat food matrices • JECFA-evaluated (no safety concern at current intake), FEMA GRAS, Cramer Class I; standard global B2B shipping

Molecular Formula C14H30O2
Molecular Weight 230.39 g/mol
CAS No. 14620-52-1
Cat. No. B077657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanal dimethyl acetal
CAS14620-52-1
Synonymsdodecanal dimethyl acetal
Molecular FormulaC14H30O2
Molecular Weight230.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(OC)OC
InChIInChI=1S/C14H30O2/c1-4-5-6-7-8-9-10-11-12-13-14(15-2)16-3/h14H,4-13H2,1-3H3
InChIKeyAJUWUYJULVYGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in organic solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Dodecanal Dimethyl Acetal Procurement Profile


Dodecanal dimethyl acetal (CAS 14620-52-1, FEMA 4366, JECFA 1746), also known as lauraldehyde dimethyl acetal or 1,1-dimethoxydodecane, is a straight-chain C12 aliphatic dimethyl acetal belonging to the organic compound class of acetals (R₂C(OR')₂ diethers of geminal diols) [1]. With molecular formula C₁₄H₃₀O₂ and molecular weight 230.39 g/mol, it appears as a clear, colorless liquid with a mild, fresh, green, waxy, orchid-herbal odor profile . The compound is synthesized from dodecanal (lauraldehyde) and methanol under acid catalysis, and serves dual roles as both a flavor/fragrance ingredient (FEMA GRAS, JECFA evaluated in 2007 with no safety concern at current intake levels) and as a protecting group for aldehydes in organic synthesis [2][3].

1
Selection Context
C12 straight-chain aliphatic dimethyl acetal for fragrance, flavor, or aldehyde protection workflows
2
Dual Role Suitability
FEMA GRAS flavor ingredient and controlled-release pro-fragrance; may support organic synthesis as a protected aldehyde building block
3
Procurement Position
Specialty/niche volume ingredient; supplier pre-qualification and longer lead times may apply compared to commodity C8/C10 acetals

Dodecanal Dimethyl Acetal: Substitution Risks


Dodecanal dimethyl acetal cannot be freely interchanged with its shorter-chain homologs (C8 and C10 dimethyl acetals) or with the parent aldehyde dodecanal, because key physicochemical properties governing formulation performance, safety exposure, and organoleptic delivery shift by orders of magnitude across the homologous series. Log Kow increases from 3.17 (C8) to 4.15 (C10) to 5.13 (C12), while water solubility drops from 115.3 mg/L to 12.12 mg/L to 1.25 mg/L—a 92-fold range [1][2][3]. Vapor pressure declines from 0.1 mmHg (C8) to 0.02 mmHg (C10) to 0.0107 mmHg (C12), directly impacting headspace delivery and fragrance substantivity [1][2][3]. The parent aldehyde dodecanal exhibits high odor strength but limited stability, whereas the acetal form provides controlled release and medium odor strength with 12-hour substantivity at 100% [4]. These quantitative property cliffs mean that substituting one homolog for another will yield measurably different formulation behavior, regulatory exposure profiles, and sensory performance.

Chain-Length Shift
Homolog substitution (C8 or C10) may shift Log Kow by ~1–2 units and water solubility by ~10–92-fold, altering lipid-phase partitioning and aqueous compatibility
Headspace Profile
Vapor pressure differs by up to 9-fold across the C8–C12 series; evaporation rate and fragrance substantivity may not transfer directly
Acetal vs. Aldehyde
The parent aldehyde dodecanal exhibits high odor strength and limited stability; the acetal form provides controlled release and medium odor strength—not interchangeable in fragrance design

Dodecanal Dimethyl Acetal: Comparative Evidence


Log Kow Across C8–C12 Acetals

Dodecanal dimethyl acetal (C12) exhibits a Log Kow of 5.13, substantially higher than decanal dimethyl acetal (C10, Log Kow 4.15) and octanal dimethyl acetal (C8, Log Kow 3.17), reflecting a 1.96 log unit increase—approximately 91-fold greater lipophilicity than the C8 homolog [1][2][3]. Each additional two-carbon chain increment adds roughly 0.98–1.0 Log Kow units. This property directly governs partitioning into hydrophobic media (oils, waxes, lipid bilayers), octanol/water distribution in multi-phase formulations, and bioaccumulation potential in environmental risk assessment [3].

Log Kow C8–C12
Cross-study comparable
C12: Log Kow 5.13; ~91× more lipophilic than C8 (3.17)
Reported partitioning context; supports lipid-phase formulation review
Predicted values from standardized RIFM assessments
Partitioning Formulation compatibility Environmental fate

Water Solubility Across C8–C12 Acetals

Water solubility decreases dramatically with increasing chain length across the linear dimethyl acetal series. Dodecanal dimethyl acetal (C12) has a water solubility of 1.25 mg/L, compared to 12.12 mg/L for decanal dimethyl acetal (C10) and 115.3 mg/L for octanal dimethyl acetal (C8) [1][2][3]. This represents a 92-fold reduction in aqueous solubility from C8 to C12. The near-log-linear relationship between chain length and solubility is characteristic of the homologous series and directly impacts aqueous-phase reaction chemistry, environmental dispersion modeling, and the feasibility of aqueous-based product formulations.

Water Solubility C8–C12
Cross-study comparable
C12: 1.25 mg/L; 92-fold lower than C8 (115.3 mg/L)
Supports aqueous-compatibility and environmental-dispersion review
25°C predicted values; data to verify for specific formulation conditions
Aqueous formulation Solubility Environmental exposure

Vapor Pressure Across C8–C12 Acetals

Vapor pressure decreases systematically with increasing chain length: dodecanal dimethyl acetal (C12) exhibits 0.0107 mmHg at 20°C, compared to 0.02 mmHg for decanal dimethyl acetal (C10) and 0.1 mmHg for octanal dimethyl acetal (C8) [1][2][3]. This 9.3-fold lower vapor pressure relative to the C8 homolog directly translates to slower evaporation, longer substantivity on skin or substrate (measured at 12 hours at 100% for the C12 acetal), and lower inhalation exposure in the RIFM aggregate exposure model (0.00041 mg/kg/day for C12 vs. 0.00012 mg/kg/day for C8) [3][1][4].

Vapor Pressure C8–C12
Cross-study comparable
C12: 0.0107 mmHg; 9.3-fold lower than C8 (0.1 mmHg)
Reported headspace-delivery context; supports substantivity and exposure-model review
20°C data; substantivity documented at 12 h (100%)
Headspace delivery Fragrance substantivity Inhalation exposure

Odor Profile: Acetal vs. Parent Aldehyde

The parent aldehyde dodecanal (CAS 112-54-9) is described as having a powerful, soapy-waxy, citrus odor with 'high' odor strength, whereas dodecanal dimethyl acetal exhibits a distinctly different profile: mild, fresh, green, waxy, orchid-herbal notes with 'medium' odor strength [1]. The acetal modification shifts the olfactory character from aldehyde-dominant to soft green-floral, while reducing odor impact. The acetal also provides controlled hydrolytic release of dodecanal under acidic conditions, functioning as a pro-fragrance with programmed delivery characteristics, which the free aldehyde cannot replicate due to its immediate volatility and potential for oxidation/degradation .

Odor: Acetal vs. Aldehyde
Head-to-head
Acetal: medium strength, green-floral; Aldehyde: high strength, aldehyde-citrus
Supports organoleptic-design review; acetal enables controlled aldehyde release
Qualitative shift confirmed by industry-standard references
Organoleptic evaluation Fragrance design Odor strength

Commercial Volume: Niche vs. Commodity

Octanal dimethyl acetal (C8) is a commodity fragrance ingredient with a worldwide volume of use of 1–10 metric tons per year and a 95th percentile fine fragrance concentration of 0.0006%, yielding a total systemic exposure of 0.0023 mg/kg/day [1]. In contrast, dodecanal dimethyl acetal (C12) is a specialty/niche ingredient with a worldwide volume band of <0.1 metric tons per year and a 95th percentile hydroalcoholic concentration of 0.018%, yielding a lower total systemic exposure of 0.00095 mg/kg/day [2]. The C12 acetal thus operates in a fundamentally different procurement category—specialty, low-volume, potentially higher unit cost—with a different exposure risk profile that influences regulatory documentation requirements.

Commercial Volume
Data to verify
C12 volume:
Reported procurement-scale context; niche supply chain review recommended
IFRA 2019 survey; systemic exposure 2.4-fold lower than C8
Regulatory Status
Cross-study comparable
FEMA 4366; JECFA 1746 (2007); distinct from C8/C10 homologs
Independent regulatory review; credentials are non-transferable between homologs
JECFA evaluation 6 years more recent than C8 (2001)
Procurement volume Safety exposure Regulatory burden

Regulatory Status: FEMA GRAS and JECFA

Dodecanal dimethyl acetal holds FEMA GRAS status (FEMA 4366) with recommended usage levels up to 3.0000% in fragrance concentrate, and received a full JECFA evaluation in 2007 (Session 68) concluding 'No safety concern at current levels of intake when used as a flavouring agent' [1][2][3]. By comparison, octanal dimethyl acetal (FEMA 2798, JECFA 942) was evaluated earlier (JECFA Session 57, 2001) and decanal dimethyl acetal (FEMA 2363, JECFA 945) holds similar GRAS status but with different usage patterns [4]. Each homolog received independent regulatory evaluation; the C12 acetal's more recent JECFA evaluation (2007 vs. 2001 for C8) may reflect updated data requirements and exposure assessment methodologies that are directly relevant to current food-contact and flavor procurement compliance.

Regulatory Status
Cross-study comparable
FEMA 4366; JECFA 1746 (2007); distinct from C8/C10 homologs
Independent regulatory review; credentials are non-transferable between homologs
JECFA evaluation 6 years more recent than C8 (2001)
Food-grade compliance GRAS determination Flavor regulation

Dodecanal Dimethyl Acetal Application Scenarios


Long-Lasting Fine Fragrance with Green-Floral Notes

Perfumers formulating fine fragrances that demand a persistent green, waxy, orchid-herbal background note should select dodecanal dimethyl acetal over octanal or decanal dimethyl acetals. With a vapor pressure of 0.0107 mmHg (9.3-fold lower than C8) and substantivity documented at 12 hours at 100%, the C12 acetal provides sustained olfactory delivery throughout the fragrance dry-down phase [1][2]. The medium odor strength and distinctive mild fresh-green character, as opposed to the high-impact aldehyde citrus of the parent dodecanal, makes the acetal form specifically suited for modern transparent floral compositions where aldehydic sharpness must be avoided [3].

Food Flavor for High-Fat Matrices

Dodecanal dimethyl acetal's exceptionally high Log Kow of 5.13—approximately 91-fold more lipophilic than the C8 analog—makes it the preferred choice for flavoring high-fat food matrices such as honey-type confections, dairy products, and baked goods, where partitioning into the lipid phase is critical for flavor delivery [1][2]. Its JECFA evaluation (2007, Session 68) with an ADI determination of 'No safety concern at current levels of intake' and FEMA 4366 GRAS status provide the regulatory foundation for food-grade procurement, with recommended usage levels up to 3.0000% in the flavor concentrate [3][4].

Aldehyde Protecting Group in Organic Synthesis

In synthetic routes requiring orthogonal protection of a long-chain aliphatic aldehyde, dodecanal dimethyl acetal serves as a pre-formed protected building block, eliminating the need for separate protection-deprotection steps on dodecanal. Its higher boiling point (268.53°C at 760 mmHg) relative to shorter-chain acetal analogs (C8: 185°C) provides greater thermal stability during reactions requiring elevated temperatures [1][2]. The acetal moiety can be selectively cleaved under acidic conditions to regenerate the free aldehyde for subsequent transformations, with π-acceptor catalysts such as DDQ, TCNE, and TCNQ having been demonstrated for controlled deprotection in MeCN-H₂O systems [5].

Low-Volume Specialty Ingredient Procurement

Procurement teams sourcing dodecanal dimethyl acetal must account for its fundamentally different commercial positioning relative to commodity dimethyl acetals. With a worldwide volume of use below 0.1 metric tons per year (vs. 1–10 metric tons for octanal dimethyl acetal), the C12 acetal functions as a specialty niche ingredient requiring supplier pre-qualification, longer lead times, and potentially higher unit costs [1][2]. However, the lower total systemic exposure (0.00095 mg/kg/day vs. 0.0023 mg/kg/day for C8) and Cramer Class I (Low) toxicological classification translate to reduced regulatory testing burden for safety documentation, partially offsetting procurement complexity [1][3].

Application
Selection Property
Validation Focus
Long-lasting green-floral fragrance
Vapor pressure and substantivity profile
Headspace delivery and dry-down persistence review
High-fat food flavor
Lipophilicity and regulatory credentials
Lipid-phase partitioning and FEMA/JECFA documentation review
Aldehyde protecting group in synthesis
Thermal stability and deprotection compatibility
Boiling-point context and acidic cleavage review
Specialty ingredient procurement
Volume band and supply-chain position
Supplier qualification and lead-time review

Technical Documentation Hub

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